molecular formula C19H22N4O3S B2762804 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2176152-31-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2762804
CAS No.: 2176152-31-9
M. Wt: 386.47
InChI Key: BBJJLLKVFVCZFY-UHFFFAOYSA-N
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Description

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The benzamide moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-6-cyclopropylpyrimidin-4-amine
  • N-(6-cyclopropylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Uniqueness

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19(20-12-16-11-18(14-3-4-14)22-13-21-16)15-5-7-17(8-6-15)27(25,26)23-9-1-2-10-23/h5-8,11,13-14H,1-4,9-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJJLLKVFVCZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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